

Application Notes and Protocols: Allosteric MALT1 Inhibitor DI-1859

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

DI-1859 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of antigen receptor engagement in lymphocytes.[1][2][3] As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1's proteolytic activity is essential for the cleavage of several substrates, including RelB, A20, and CYLD, which in turn regulates T-cell and B-cell activation.[1][4] Dysregulation of MALT1 activity has been implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target.

DI-1859 binds to an allosteric site on MALT1, inducing a conformational change that locks the enzyme in an inactive state. This mode of inhibition offers high selectivity over other proteases. These application notes provide guidelines for the solubility and preparation of **DI-1859** for use in common in vitro and in vivo research assays.

Physicochemical Properties

Property	Data	
Chemical Name	N/A (Internal Designation: DI-1859)	
Molecular Formula	N/A	
Molecular Weight	N/A	
Appearance	White to off-white solid	

Solubility Data

Quantitative solubility data for **DI-1859** in various solvents are summarized below. It is recommended to perform small-scale solubility tests before preparing large quantities of stock solutions. For cell-based assays, the final concentration of organic solvents should be kept low (typically <0.5% for DMSO) to avoid cytotoxicity.

Solvent	Solubility	Notes
DMSO	≥ 20 mg/mL (≥ 43.8 mM, assuming MW ~456 g/mol)	Recommended for preparing high-concentration stock solutions.
Ethanol	Sparingly soluble	Not recommended for high- concentration stock solutions.
Water	Insoluble	
PBS (pH 7.4)	Insoluble	
Cell Culture Media (e.g., RPMI, DMEM)	Insoluble	Working solutions should be prepared by diluting a DMSO stock solution.

Note: The solubility of **DI-1859** is expected to be in a similar range to other small molecule MALT1 inhibitors like MI-2, which has a molecular weight of 455.72 g/mol .

Experimental ProtocolsPreparation of Stock Solutions

Materials:

- DI-1859 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes

Protocol:

- Equilibrate the vial of **DI-1859** powder to room temperature before opening.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of DI-1859 (assuming a molecular weight of approximately 456 g/mol), add 219 μL of DMSO.
- Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for at least 6 months.

Preparation of Working Solutions for In Vitro Assays

Materials:

- 10 mM DI-1859 stock solution in DMSO
- Sterile, complete cell culture medium (e.g., RPMI-1640, DMEM)
- Sterile dilution tubes

Protocol:

Thaw an aliquot of the 10 mM DI-1859 stock solution at room temperature.

- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a stepwise dilution to prevent precipitation of the compound.
- For example, to prepare a 10 μM working solution, first dilute the 10 mM stock solution 1:100 in culture medium (e.g., 2 μL of stock in 198 μL of medium) to make an intermediate 100 μM solution. Then, dilute this intermediate solution 1:10 to get the final 10 μM concentration.
- Ensure the final DMSO concentration in the cell culture medium is below 0.5% to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
- Add the working solutions to your cell-based assays immediately after preparation.

Preparation for In Vivo Administration

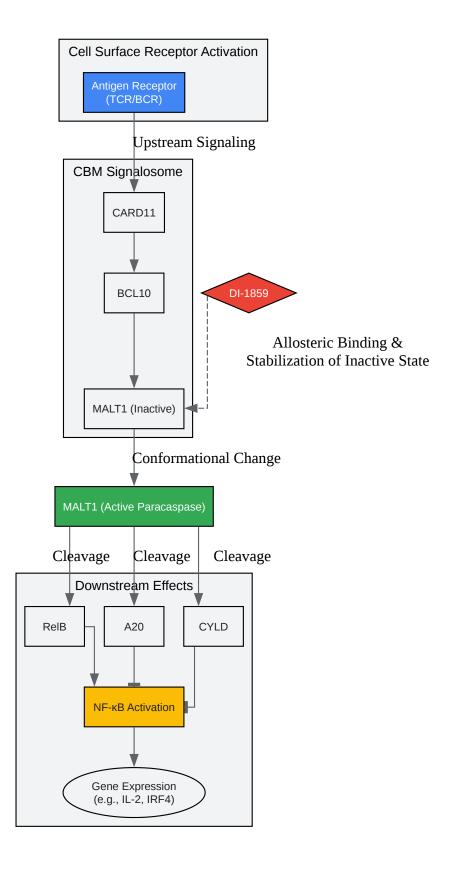
For in vivo studies, proper formulation of the compound is critical for achieving desired exposure and efficacy. The following is a general guideline, and the optimal formulation may vary depending on the animal model and route of administration.

Materials:

- DI-1859 powder
- Vehicle components (e.g., DMSO, Tween 80, PEG400, saline)

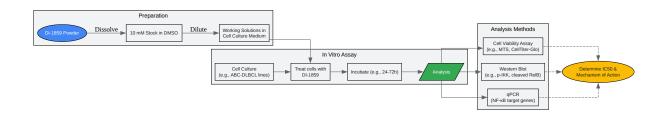
Example Formulation for Intraperitoneal (i.p.) Injection:

A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, Tween 80, and saline.


- Dissolve **DI-1859** in 100% DMSO to create a high-concentration stock.
- For the final formulation, a typical vehicle composition might be 10% DMSO, 40% PEG400, and 50% saline.
- Add the DI-1859/DMSO stock to the PEG400 and mix well.

- Slowly add the saline to the DMSO/PEG400 mixture while vortexing to prevent precipitation.
- The final solution should be clear. If precipitation occurs, optimization of the vehicle composition may be necessary.
- Administer the formulation to animals at the desired dose. For some MALT1 inhibitors, doses around 30 mg/kg have been used in mouse xenograft models.

Visualization of Signaling Pathway and Experimental Workflow



Click to download full resolution via product page

Figure 1. MALT1 Signaling Pathway and Point of Inhibition by DI-1859.

Click to download full resolution via product page

Figure 2. General experimental workflow for in vitro evaluation of DI-1859.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico study on identification of novel MALT1 allosteric inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Allosteric MALT1
 Inhibitor DI-1859]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12425293#di-1859-solubility-and-preparation-for-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com